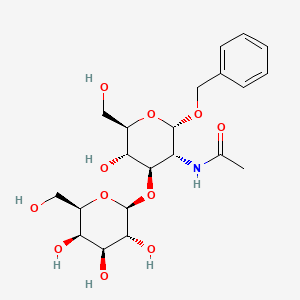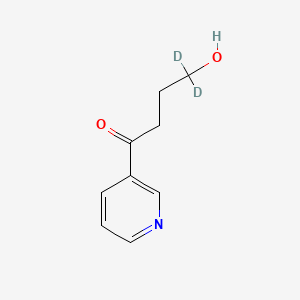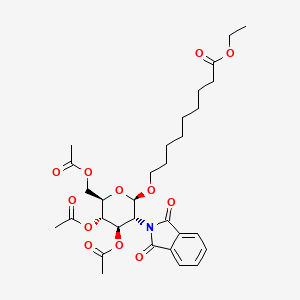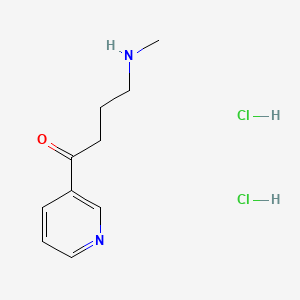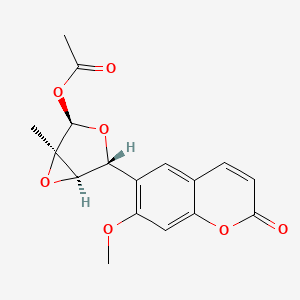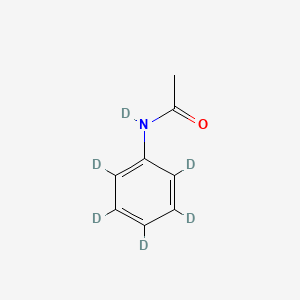
Acétanilide-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide-d6 is a deuterated form of acetanilide, where six hydrogen atoms in the molecule are replaced by deuterium atoms. This compound is often used in nuclear magnetic resonance (NMR) spectroscopy as an internal standard due to its unique isotopic properties. Acetanilide itself is an organic compound with the formula C6H5NHC(O)CH3, known for its historical use as an analgesic and antipyretic agent.
Applications De Recherche Scientifique
Acetanilide-d6 is widely used in scientific research due to its deuterated nature. Some key applications include:
NMR Spectroscopy: Used as an internal standard to calibrate chemical shifts.
Pharmaceutical Research: Studied for its metabolic pathways and interactions with biological systems.
Material Science: Used in the synthesis of deuterated polymers and other materials.
Chemical Kinetics: Employed in studies to understand reaction mechanisms and rates involving deuterated compounds.
Mécanisme D'action
Target of Action
Acetanilide, the parent compound of Acetanilide-d6, is known to possess analgesic and antipyretic properties . It was introduced clinically as a fever-reducing drug and was found effective in relieving pain
Mode of Action
The mode of action of Acetanilide involves its biotransformation in the body. Both Acetanilide and its derivative, Acetanilide-d6, undergo oxidation in the para position of the benzene ring incorporated in their molecules . This oxidation is a key step in their metabolic process .
Biochemical Pathways
Acetanilide, its parent compound, is known to undergo oxidation, which is a crucial part of its metabolic process . The oxidation occurs in the para position of the benzene ring, a common feature with other drugs like diphenylhydantoin .
Pharmacokinetics
The pharmacokinetics of Acetanilide, the parent compound of Acetanilide-d6, has been studied. It was found that the plasma clearance values varied significantly among individuals . The drug is more active if given but once or twice in twenty-four hours, as the system becomes accustomed to its presence if given more frequently .
Result of Action
The therapeutic action of Acetanilide, the parent compound of Acetanilide-d6, has been studied extensively. It was found to be effective in reducing fever and relieving pain . It was also found to be more efficacious as an antithermic in typhoid and malarial fevers than in other acute diseases .
Action Environment
It is known that acetanilide, the parent compound, is slightly soluble in water and stable under most conditions . These properties could potentially influence the action, efficacy, and stability of Acetanilide-d6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetanilide-d6 can be synthesized by the acetylation of aniline-d5 (aniline where five hydrogen atoms are replaced by deuterium) with acetic anhydride. The reaction typically involves mixing aniline-d5 with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The mixture is then heated to facilitate the reaction, resulting in the formation of acetanilide-d6 and acetic acid as a byproduct.
Industrial Production Methods: In an industrial setting, the production of acetanilide-d6 follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of deuterated reagents and solvents is crucial to maintain the isotopic integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Acetanilide-d6 undergoes various chemical reactions, including:
Substitution Reactions: For example, bromination where acetanilide-d6 reacts with bromine in the presence of a catalyst like iron(III) bromide to form p-bromoacetanilide-d6.
Oxidation Reactions: Acetanilide-d6 can be oxidized to form corresponding nitro compounds.
Reduction Reactions: It can be reduced to form aniline-d5.
Common Reagents and Conditions:
Bromination: Bromine and iron(III) bromide as a catalyst.
Oxidation: Nitric acid or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Bromination: p-Bromoacetanilide-d6.
Oxidation: Nitroacetanilide-d6.
Reduction: Aniline-d5.
Comparaison Avec Des Composés Similaires
Acetanilide: The non-deuterated form, used historically as an analgesic and antipyretic.
Aniline-d5: A precursor in the synthesis of acetanilide-d6.
p-Bromoacetanilide: A brominated derivative used in organic synthesis.
Uniqueness: Acetanilide-d6 is unique due to its deuterium content, which makes it valuable in NMR spectroscopy and studies involving isotope effects. Its deuterated nature allows for more precise measurements and insights into reaction mechanisms compared to its non-deuterated counterparts.
Propriétés
IUPAC Name |
N-deuterio-N-(2,3,4,5,6-pentadeuteriophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D,3D,4D,5D,6D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERHIULMFGESH-TYSUPAQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N([2H])C(=O)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675500 |
Source


|
| Record name | N-(~2~H_5_)Phenyl(N-~2~H)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141801-46-9 |
Source


|
| Record name | N-(~2~H_5_)Phenyl(N-~2~H)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
